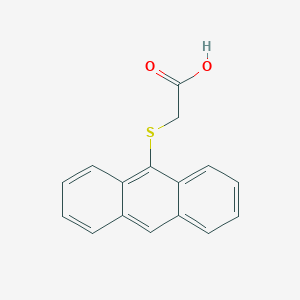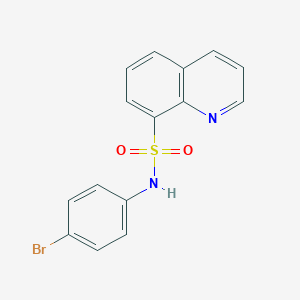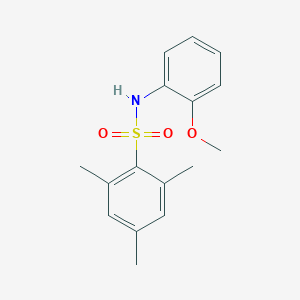![molecular formula C36H48O6Si B281838 3-(Allyloxy)-4,5,6-tris(benzyloxy)-2-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanol](/img/structure/B281838.png)
3-(Allyloxy)-4,5,6-tris(benzyloxy)-2-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Allyloxy)-4,5,6-tris(benzyloxy)-2-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanol, also known as AOTBC, is a chemical compound that has gained considerable attention in the field of scientific research due to its potential applications in various areas such as drug development, material science, and organic synthesis. AOTBC is a complex molecule that contains several functional groups, making it an ideal candidate for various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Allyloxy)-4,5,6-tris(benzyloxy)-2-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanol is not fully understood. However, studies have shown that 3-(Allyloxy)-4,5,6-tris(benzyloxy)-2-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanol inhibits the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. 3-(Allyloxy)-4,5,6-tris(benzyloxy)-2-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanol has been shown to activate the caspase-3 pathway, which is involved in the induction of apoptosis.
Biochemical and Physiological Effects
3-(Allyloxy)-4,5,6-tris(benzyloxy)-2-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanol has been shown to have several biochemical and physiological effects. 3-(Allyloxy)-4,5,6-tris(benzyloxy)-2-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanol has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis, which is the formation of new blood vessels. 3-(Allyloxy)-4,5,6-tris(benzyloxy)-2-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanol has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
3-(Allyloxy)-4,5,6-tris(benzyloxy)-2-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanol has several advantages for lab experiments. 3-(Allyloxy)-4,5,6-tris(benzyloxy)-2-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanol is a stable compound that can be easily synthesized in large quantities. 3-(Allyloxy)-4,5,6-tris(benzyloxy)-2-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanol has several functional groups, making it an ideal candidate for various chemical reactions. However, 3-(Allyloxy)-4,5,6-tris(benzyloxy)-2-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanol also has limitations for lab experiments. 3-(Allyloxy)-4,5,6-tris(benzyloxy)-2-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanol is a complex molecule that requires several steps for synthesis, making it a time-consuming process. 3-(Allyloxy)-4,5,6-tris(benzyloxy)-2-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanol is also a relatively expensive compound, making it difficult for researchers with limited budgets to use in their experiments.
Future Directions
There are several future directions for the research on 3-(Allyloxy)-4,5,6-tris(benzyloxy)-2-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanol. One future direction is the development of new drugs based on 3-(Allyloxy)-4,5,6-tris(benzyloxy)-2-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanol. 3-(Allyloxy)-4,5,6-tris(benzyloxy)-2-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanol has been shown to have anti-tumor activity, making it a potential candidate for the development of new anti-cancer drugs. Another future direction is the synthesis of new materials based on 3-(Allyloxy)-4,5,6-tris(benzyloxy)-2-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanol. 3-(Allyloxy)-4,5,6-tris(benzyloxy)-2-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanol has been used to synthesize new polymeric materials with potential applications in drug delivery and tissue engineering. Finally, future research should focus on understanding the mechanism of action of 3-(Allyloxy)-4,5,6-tris(benzyloxy)-2-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanol and its biochemical and physiological effects.
Synthesis Methods
The synthesis of 3-(Allyloxy)-4,5,6-tris(benzyloxy)-2-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanol is a complex process that involves several steps. The first step involves the protection of the hydroxyl group of cyclohexanol with tert-butyl(dimethyl)silyl (TBDMS) to form TBDMS-cyclohexanol. The second step involves the alkylation of TBDMS-cyclohexanol with allyl bromide to form allyl-TBDMS-cyclohexanol. The third step involves the protection of the hydroxyl groups of allyl-TBDMS-cyclohexanol with benzyloxymethyl chloride to form allyl-TBDMS-cyclohexyl benzoate. The fourth step involves the deprotection of the allyl group with palladium on carbon to form 3-(Allyloxy)-4,5,6-tris(benzyloxy)-2-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanol.
Scientific Research Applications
3-(Allyloxy)-4,5,6-tris(benzyloxy)-2-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanol has potential applications in various areas of scientific research. In drug development, 3-(Allyloxy)-4,5,6-tris(benzyloxy)-2-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanol can be used as a building block for the synthesis of new drugs. 3-(Allyloxy)-4,5,6-tris(benzyloxy)-2-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanol has been shown to have anti-tumor activity, making it a potential candidate for the development of new anti-cancer drugs. 3-(Allyloxy)-4,5,6-tris(benzyloxy)-2-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanol can also be used in material science as a precursor for the synthesis of new materials. 3-(Allyloxy)-4,5,6-tris(benzyloxy)-2-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanol has been used to synthesize new polymeric materials with potential applications in drug delivery and tissue engineering.
properties
Molecular Formula |
C36H48O6Si |
|---|---|
Molecular Weight |
604.8 g/mol |
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxy-4,5,6-tris(phenylmethoxy)-3-prop-2-enoxycyclohexan-1-ol |
InChI |
InChI=1S/C36H48O6Si/c1-7-23-38-34-32(42-43(5,6)36(2,3)4)30(37)31(39-24-27-17-11-8-12-18-27)33(40-25-28-19-13-9-14-20-28)35(34)41-26-29-21-15-10-16-22-29/h7-22,30-35,37H,1,23-26H2,2-6H3 |
InChI Key |
FJPFNIPMJGTTMW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Si](C)(C)OC1C(C(C(C(C1OCC=C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(C(C(C(C1OCC=C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-mesityl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281762.png)
![N-(4-iodo-3-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281767.png)
![N-(5-chloro-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281768.png)
![N-(4-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281771.png)
![N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281772.png)
![N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281774.png)
![N-(3-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281776.png)
![N-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281780.png)
![2-Hydroxy-5-[(8-quinolinylsulfonyl)amino]benzoic acid](/img/structure/B281782.png)

![N-[1,1'-biphenyl]-4-yl-4-bromobenzenesulfonamide](/img/structure/B281784.png)

